molecular formula C18H19N3O4S B2412802 N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946207-01-8

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2412802
CAS RN: 946207-01-8
M. Wt: 373.43
InChI Key: BPSOPMJEXKHPCM-UHFFFAOYSA-N
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Description

The compound “N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains methoxyphenyl and carboxamide functional groups .


Chemical Reactions Analysis

The synthesis of this compound involves the reductive condensation of a pyrimidine derivative with a methoxyphenyl compound . This is followed by methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 126.5–127.0°C . Its IR spectrum shows peaks at 3341 cm^-1 (NH), 2963, 2860 cm^-1 (CH3), 1630 cm^-1 (CON(CH3)2), 1565 cm^-1 (C=N), 1536 cm^-1 (C=C), and 1073 cm^-1 (C–O) .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Pyrimidine derivatives have been synthesized for their potential as anti-inflammatory and analgesic agents. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting the potential of pyrimidine derivatives in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Activity

Substituted pyrimidine derivatives have been evaluated for their antiviral activities. Research on non-nucleoside analogs of nucleoside antibiotics demonstrated that certain pyrimidine derivatives could inhibit human cytomegalovirus (HCMV) and herpes simplex virus, indicating the potential of pyrimidine derivatives as antiviral agents (Renau et al., 1996).

Anti-Cancer Properties

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for cytotoxic activity against cancer cells exemplify the exploration of pyrimidine derivatives in cancer research. Some derivatives exhibited significant in vitro cytotoxic activity, suggesting their potential as cancer therapeutic agents (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activity

Pyrimidine derivatives have also been studied for their antimicrobial properties. Synthesis and evaluation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives for antimicrobial activities showcased their potential against various bacterial strains, underscoring the role of pyrimidine derivatives in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Molecular Recognition and Theoretical Studies

Computational and theoretical studies on pyrimidine and its derivatives have provided insights into their structural properties and potential interactions with biological targets. Such studies contribute to the understanding of the molecular basis of the biological activities of pyrimidine derivatives and aid in the design of novel compounds with enhanced efficacy (Roy et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties . It could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-20-16(23)12-10-14(26-17(12)21(2)18(20)24)15(22)19-9-8-11-6-4-5-7-13(11)25-3/h4-7,10H,8-9H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSOPMJEXKHPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCCC3=CC=CC=C3OC)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

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